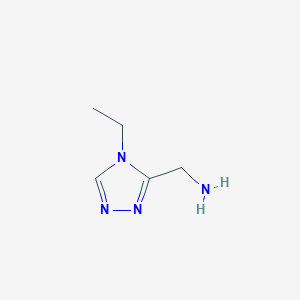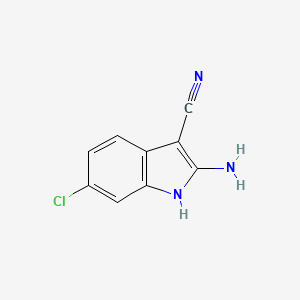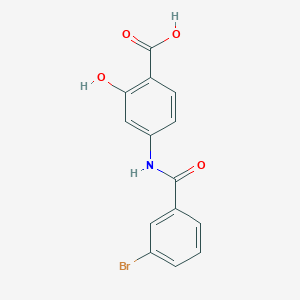![molecular formula C11H15F3N2 B3199223 N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline CAS No. 1016811-90-7](/img/structure/B3199223.png)
N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline
Overview
Description
“N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline” is a chemical compound with the CAS Number 1016811-90-7 . It has a molecular weight of 232.25 and a molecular formula of C11H15F3N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a central aniline (phenylamine) group, with a dimethylamino group and a trifluoroethylamino group attached to the carbon atoms . The presence of these groups can significantly influence the chemical properties of the compound.Scientific Research Applications
Synthetic Routes and Structural Properties
A study by Issac and Tierney (1996) explored the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the reaction of chloral with substituted anilines, which could be related to the broader class of compounds including "N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline." This work provides insights into the synthetic routes and structural analysis of compounds formed by reactions involving anilines and could shed light on methods for synthesizing and studying similar compounds (Issac & Tierney, 1996).
Advanced Oxidation Processes for Degradation
Bhat and Gogate (2021) reviewed the degradation of nitrogen-containing compounds, including amines and azo compounds, using advanced oxidation processes. This review could provide a framework for understanding how compounds like "this compound" might be degraded or utilized in environmental or chemical processes, given its nitrogen-containing structure (Bhat & Gogate, 2021).
Hydrogen Bonding and Molecular Interactions
Kiefer, Noack, and Kirchner (2011) discussed the hydrogen bonding interactions of dimethyl sulfoxide (DMSO) with cosolvents, which could provide insight into the solubility, reactivity, and interaction of similar compounds in various solvents. Understanding these interactions can be crucial for the application of "this compound" in different scientific and industrial processes (Kiefer, Noack, & Kirchner, 2011).
properties
IUPAC Name |
N,N-dimethyl-4-[(2,2,2-trifluoroethylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10-5-3-9(4-6-10)7-15-8-11(12,13)14/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEWHMCQBXZTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)


![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)

![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)

![2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3199192.png)




